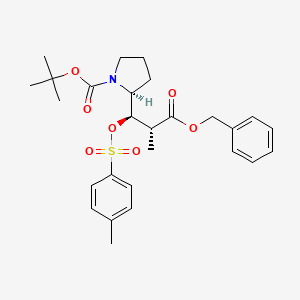

Monomethyl auristatin E intermediate-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H35NO7S |

|---|---|

Molecular Weight |

517.6 g/mol |

IUPAC Name |

tert-butyl (2S)-2-[(1R,2R)-2-methyl-1-(4-methylphenyl)sulfonyloxy-3-oxo-3-phenylmethoxypropyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C27H35NO7S/c1-19-13-15-22(16-14-19)36(31,32)35-24(20(2)25(29)33-18-21-10-7-6-8-11-21)23-12-9-17-28(23)26(30)34-27(3,4)5/h6-8,10-11,13-16,20,23-24H,9,12,17-18H2,1-5H3/t20-,23+,24-/m1/s1 |

InChI Key |

HZLKMLDSYIJZET-FGCOXFRFSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]([C@@H]2CCCN2C(=O)OC(C)(C)C)[C@@H](C)C(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C2CCCN2C(=O)OC(C)(C)C)C(C)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide to a Key Intermediate in Monomethyl Auristatin E (MMAE) Synthesis

Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information for a compound explicitly named "Monomethyl auristatin E intermediate-17". The synthesis of Monomethyl auristatin E (MMAE) is a complex, multi-step process, and intermediate numbering is typically specific to a particular patented or proprietary synthetic route. This guide, therefore, focuses on a representative and critical precursor in the synthesis of MMAE: N-Boc-Dolaisoleucine-Dolaproine methyl ester (Boc-Dil-Dap-OMe) . This dipeptide fragment is composed of two unique amino acid analogs, Dolaisoleucine (Dil) and Dolaproine (Dap), which form a core component of the final MMAE molecule.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the chemical properties, synthesis, and analytical protocols related to this key MMAE intermediate.

Chemical Properties of N-Boc-Dolaisoleucine-Dolaproine methyl ester

The chemical properties of N-Boc-Dolaisoleucine-Dolaproine methyl ester are summarized in the table below. These values are based on the constituent amino acid residues and standard protecting groups used in peptide synthesis.

| Property | Value |

| Molecular Formula | C₂₉H₅₄N₂O₇ |

| Molecular Weight | 542.75 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and methanol. Insoluble in water. |

| Stability | Stable under standard laboratory conditions. The Boc protecting group is labile to strong acids. The methyl ester is susceptible to hydrolysis under basic conditions. |

Role in the Synthesis of Monomethyl Auristatin E (MMAE)

N-Boc-Dolaisoleucine-Dolaproine methyl ester is a key building block in the convergent synthesis of MMAE. The synthesis of MMAE, a potent antimitotic agent used as a payload in antibody-drug conjugates (ADCs), involves the sequential coupling of several amino acid and peptide fragments.[1] The dipeptide Boc-Dil-Dap-OMe represents the P3 and P4 residues of the final pentapeptide structure of MMAE.

The general synthetic strategy involves the initial preparation of protected amino acid monomers, followed by their coupling to form di-, tri-, and larger peptide fragments. The Boc (tert-butyloxycarbonyl) group on the N-terminus of the Dolaisoleucine residue prevents unwanted side reactions during the coupling of the Dolaproine residue. The methyl ester at the C-terminus of the Dolaproine residue protects the carboxylic acid and allows for subsequent deprotection and coupling with the next amino acid in the sequence.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of N-Boc-Dolaisoleucine-Dolaproine methyl ester. These protocols are based on standard solid-phase and solution-phase peptide synthesis techniques.

3.1. Synthesis of N-Boc-Dolaisoleucine-Dolaproine methyl ester

This protocol describes a solution-phase peptide coupling approach.

Materials:

-

N-Boc-Dolaisoleucine

-

Dolaproine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve N-Boc-Dolaisoleucine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the solution, followed by Dolaproine methyl ester hydrochloride (1.0 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the coupling reagent (e.g., HATU, 1.1 eq) to the reaction mixture and stir at 0 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N-Boc-Dolaisoleucine-Dolaproine methyl ester.

3.2. Analytical Characterization

The identity and purity of the synthesized N-Boc-Dolaisoleucine-Dolaproine methyl ester should be confirmed by standard analytical techniques.

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the dipeptide.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 30% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm.

-

Expected Outcome: A major peak corresponding to the product with purity typically >95%.

3.2.2. Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the dipeptide.

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected m/z: [M+H]⁺ at approximately 543.4.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of the dipeptide.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Experiment: ¹H NMR (e.g., at 400 or 500 MHz).

-

Expected Signals: Characteristic peaks for the protons of the Dolaisoleucine and Dolaproine residues, as well as the Boc and methyl ester protecting groups. The chemical shifts and coupling constants should be consistent with the expected structure.

Conclusion

While "this compound" is not a specifically identified compound in the public domain, the dipeptide N-Boc-Dolaisoleucine-Dolaproine methyl ester serves as a crucial and representative intermediate in the total synthesis of MMAE. The successful synthesis and purification of this building block are essential for the production of high-purity MMAE for use in antibody-drug conjugates. The protocols and data presented in this guide provide a foundational understanding for researchers and professionals involved in the development of these complex and potent anticancer agents.

References

Unraveling the Structure of Monomethyl Auristatin E Intermediate-17: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent and a critical component of several antibody-drug conjugates (ADCs) utilized in oncology. Its complex synthesis involves a series of meticulously controlled steps to assemble the final pentapeptide-like structure. Within this synthetic pathway, various intermediates are formed and consumed. One such designated precursor is "Monomethyl auristatin E intermediate-17". This technical guide aims to provide a comprehensive elucidation of this specific intermediate, though it is critical to note a significant challenge in this endeavor.

Our extensive investigation into publicly available scientific literature, patent databases, and chemical supplier information has revealed that "this compound" is a designation used by specific commercial vendors, such as MedchemExpress, for a reagent in the synthesis of MMAE. However, the precise chemical structure, CAS number, and detailed synthetic route for this particular intermediate are not disclosed in the public domain. This lack of foundational information imposes a considerable limitation on providing a detailed technical guide as requested.

Without the definitive structure of this compound, it is not feasible to provide specific experimental protocols for its synthesis and characterization, nor to present quantitative data such as reaction yields, purity, or spectroscopic analysis.

Therefore, this guide will proceed by presenting a generalized overview of the synthetic strategies for MMAE, highlighting common classes of intermediates and the analytical techniques typically employed for their characterization. This contextual information will be valuable for researchers in the field, and we will create logical workflow diagrams to illustrate these general processes.

General Synthetic Strategies for Monomethyl Auristatin E

The total synthesis of MMAE is a complex undertaking that is generally approached via two main strategies: convergent synthesis and linear synthesis.

Convergent Synthesis: This is the more common approach, where different fragments of the MMAE molecule are synthesized separately and then coupled together in the final stages. This method is often more efficient for complex molecules as it allows for the parallel preparation of key building blocks, which can improve overall yield and facilitate purification.

Linear Synthesis: In this strategy, the peptide chain is built sequentially, one amino acid at a time, from the C-terminus to the N-terminus. While conceptually simpler, the overall yield can decrease significantly with each successive coupling and deprotection step, especially for a molecule of MMAE's complexity.

The following diagram illustrates a generalized convergent synthetic pathway for MMAE, indicating where an intermediate like "intermediate-17" might logically fit.

General Experimental Protocols for Intermediate Characterization

The structural elucidation of synthetic intermediates in the MMAE pathway relies on a combination of modern analytical techniques. The specific protocols would be highly dependent on the exact chemical nature of "intermediate-17". However, a general workflow for the characterization of a novel or unknown intermediate would involve the following steps:

-

Purification: The crude intermediate is first purified to a high degree using techniques such as flash column chromatography, preparative high-performance liquid chromatography (HPLC), or crystallization. Purity is typically assessed by analytical HPLC.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is employed to determine the accurate mass of the intermediate. This provides the elemental composition and is a crucial first step in structure determination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between atoms and assembling the molecular framework. For a complex peptide-like structure, 2D NMR is indispensable for assigning specific protons and carbons to their respective amino acid residues.

-

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., carbonyls, amides, hydroxyls).

-

Chiral Analysis: Given the stereochemically complex nature of MMAE and its precursors, chiral chromatography or polarimetry would be necessary to confirm the stereochemical integrity of the intermediate.

The following diagram illustrates a typical workflow for the structure elucidation of a synthetic intermediate.

Quantitative Data Presentation

Without the specific identity of "intermediate-17," it is impossible to provide a table of its quantitative data. However, for a typical intermediate in MMAE synthesis, the following data would be crucial for quality control and for planning subsequent synthetic steps.

| Parameter | Typical Value/Method | Purpose |

| Yield | Reported as a percentage (%) | Measures the efficiency of the synthetic step producing the intermediate. |

| Purity | >95% (typically by HPLC) | Ensures that impurities do not interfere with subsequent reactions. |

| ¹H NMR | Chemical shift (δ) in ppm, coupling constants (J) in Hz | Confirms the proton framework of the molecule. |

| ¹³C NMR | Chemical shift (δ) in ppm | Confirms the carbon backbone of the molecule. |

| HRMS | m/z (mass-to-charge ratio) | Provides the accurate mass and elemental composition. |

| Optical Rotation | [α]D (degrees) | Confirms the stereochemical configuration. |

Conclusion

The precise structural elucidation of "this compound" is hampered by the proprietary nature of this designation. The information is not currently available in the public scientific domain. This technical guide has therefore provided a broader context of MMAE synthesis, outlining the general strategies and the analytical workflows that are standard in the field for the characterization of such intermediates. For researchers working with commercially supplied "intermediate-17," direct communication with the vendor is the most reliable path to obtaining the specific structural and analytical data necessary for their research and development activities.

The Role of Intermediates in the Synthesis of Monomethyl Auristatin E (MMAE): An In-depth Technical Guide

Disclaimer: The term "intermediate-17" is not a standard or publicly recognized nomenclature for an intermediate in the synthesis of Monomethyl Auristatin E (MMAE). Scientific and patent literature do not reference an intermediate with this designation. It is likely that "intermediate-17" is an internal, proprietary identifier used by a specific research entity. This guide, therefore, focuses on the well-established and publicly documented synthesis pathway of MMAE, providing a comprehensive overview of the roles of its key, recognized intermediates.

Introduction

Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent and a critical cytotoxic payload in numerous antibody-drug conjugates (ADCs). As a synthetic analogue of the natural marine product dolastatin 10, MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization, a crucial process for cell division, ultimately leading to cell cycle arrest and apoptosis.[1] The complexity of its structure necessitates a multi-step total synthesis that requires rigorous control over stereochemistry and the strategic use of protecting groups. This technical guide provides a detailed examination of the convergent synthetic strategy for MMAE, with a focus on the preparation of key fragments, their sequential assembly, and the critical role of major intermediates in achieving a high-purity final product.

Overview of the Synthetic Strategy

The total synthesis of MMAE is most commonly approached via a convergent strategy. This involves the independent synthesis of key molecular fragments which are then coupled in a stepwise manner to construct the final pentapeptide-like structure. This approach allows for better control over the stereochemistry of each fragment and often leads to higher overall yields compared to a linear synthesis.

The core structure of MMAE is assembled from four unique amino acid units and a C-terminal cap: N-methyl-L-valine (MeVal), L-valine (Val), dolaisoleucine (Dil), and dolaproine (Dap), with a dolaphenine (Doe) derivative at the C-terminus. The general workflow involves the synthesis of these building blocks, their assembly into a protected tetrapeptide intermediate, followed by coupling to the dolaphenine unit and final deprotection.

Caption: Convergent synthesis workflow for MMAE.

Quantitative Data Summary

The efficiency of each step in the MMAE synthesis is critical for the overall yield and purity of the final product. The following table presents typical quantitative data for the key transformations, compiled from various literature sources. These values are representative and may vary based on the specific reaction conditions, scale, and purification methods employed.

| Step | Product/Intermediate | Typical Yield (%) | Purity (by HPLC, %) |

| Fragment Synthesis | |||

| N-methylation of L-Valine | N-methyl-L-valine | 80 - 90 | >97 |

| Peptide Assembly | |||

| Dipeptide Formation (Boc-Val-Dil-OMe) | Boc-L-Val-L-Dil-OMe | 85 - 95 | >95 |

| Saponification of Dipeptide Ester | Boc-L-Val-L-Dil-OH | >90 | >98 |

| Tetrapeptide Assembly (overall) | Protected Tetrapeptide | 70 - 85 | >90 |

| Final Assembly & Purification | |||

| Coupling to Dolaphenine Analogue | Fully Protected MMAE | 75 - 85 | >90 |

| Global Deprotection & Final Purification | Monomethyl Auristatin E (MMAE) | 60 - 75 | >99 |

Experimental Protocols

The following protocols provide detailed methodologies for the key experimental steps in the synthesis of MMAE. These are generalized procedures and may require optimization for specific laboratory settings.

Protocol 1: Synthesis of Dipeptide Intermediate (Boc-L-Val-L-Dil-OMe)

This protocol details the coupling of Boc-protected Valine with the methyl ester of Dolaisoleucine.

-

Boc Deprotection of Dolaisoleucine Methyl Ester:

-

Dissolve Boc-L-Dolaisoleucine methyl ester (1.0 eq.) in a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the solution under reduced pressure to obtain the HCl salt of Dolaisoleucine methyl ester as a solid.

-

-

Peptide Coupling:

-

In a separate flask, dissolve Boc-L-Valine (1.0 eq.), 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 eq.), and N,N'-diisopropylcarbodiimide (DIC) (1.1 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0°C.

-

Stir for 30 minutes to form the activated ester.

-

Add the Dolaisoleucine methyl ester HCl salt (1.0 eq.) to the reaction mixture, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.2 eq.).

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the diisopropylurea precipitate.

-

Wash the filtrate sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield Boc-L-Val-L-Dil-OMe.

-

Protocol 2: Iterative Assembly of the Tetrapeptide Backbone

This protocol describes the stepwise elongation of the peptide chain from the dipeptide intermediate.

-

Saponification of the Dipeptide Ester:

-

Dissolve Boc-L-Val-L-Dil-OMe (1.0 eq.) in a 3:1 mixture of methanol (B129727) and water.

-

Add lithium hydroxide (B78521) (LiOH·H₂O) (1.5 eq.) and stir at room temperature for 4-6 hours until saponification is complete.

-

Acidify the mixture to pH 2-3 with 1N HCl and extract the product with ethyl acetate.

-

Dry the combined organic layers and concentrate to give Boc-L-Val-L-Dil-OH.

-

-

Iterative Deprotection and Coupling Cycle:

-

Boc Deprotection: Dissolve the Boc-protected peptide in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir for 1 hour at room temperature. Co-evaporate with toluene (B28343) under reduced pressure to remove residual TFA.

-

Peptide Coupling: Dissolve the resulting TFA salt and the next Boc-protected amino acid (e.g., Boc-Dap-OH) (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.1 eq.) and DIPEA (3.0 eq.). Stir at room temperature for 2-4 hours.

-

Purification: Purify the crude product by RP-HPLC.

-

Repeat this cycle with Boc-MeVal-OH to obtain the protected tetrapeptide.

-

Protocol 3: Final Coupling, Deprotection, and Purification of MMAE

This protocol outlines the final steps to yield pure MMAE.

-

Final Peptide Coupling:

-

Activate the carboxylic acid of the protected tetrapeptide (1.0 eq.) with HATU (1.1 eq.) and DIPEA (2.0 eq.) in DMF.

-

Add the Dolaphenine analogue (1.0 eq.) to the reaction mixture.

-

Stir at room temperature overnight.

-

-

Global Deprotection:

-

Treat the fully protected MMAE precursor with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours at room temperature.

-

-

Purification:

-

Concentrate the cleavage mixture and precipitate the crude MMAE by adding cold diethyl ether.

-

Collect the precipitate by centrifugation and wash with cold ether.

-

Purify the crude MMAE by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilize the pure fractions to obtain MMAE as a white, fluffy solid.

-

Characterize the final product by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR to confirm purity and identity.

-

Visualization of the Core Synthesis Pathway

The following diagram illustrates the chemical transformations involved in the assembly of the core tetrapeptide of MMAE and its final conversion to the complete molecule.

Caption: Key transformations in the synthesis of MMAE.

References

Monomethyl auristatin E intermediate-17 CAS number

An In-depth Technical Guide to Monomethyl Auristatin E Intermediate-17

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl auristatin E (MMAE) is a potent antimitotic agent extensively utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). The intricate multi-step synthesis of MMAE necessitates a thorough understanding of its key intermediates. This technical guide focuses on this compound (CAS Number: 2382378-57-4), a crucial building block in the synthesis of auristatin derivatives. This document provides a comprehensive overview of the available technical data, including its chemical properties and its role in synthetic protocols.

Introduction to Monomethyl Auristatin E (MMAE) and its Intermediates

Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10. Its high cytotoxicity makes it a powerful agent in cancer therapy when targeted to tumor cells via monoclonal antibodies. The chemical synthesis of MMAE is a complex process involving the sequential coupling of several amino acid derivatives and other chiral fragments. The successful and efficient synthesis of MMAE relies on the preparation and purification of key intermediates. While several intermediates in the MMAE synthesis are well-documented, "Intermediate-17" represents a specific, less commonly detailed component in certain synthetic routes.

Physicochemical Properties of this compound

Quantitative data for this compound is summarized in the table below. This information is critical for its handling, characterization, and use in subsequent synthetic steps.

| Property | Value | Reference |

| CAS Number | 2382378-57-4 | [1][2] |

| Molecular Formula | C₂₇H₃₅NO₇S | |

| Molecular Weight | 517.63 g/mol | |

| Appearance | Not explicitly specified | |

| Solubility | Not explicitly specified | |

| Purity | Typically available in high purity |

Role in the Synthesis of Auristatin Derivatives

Experimental Protocol: Synthesis of a Dipeptide Derivative from Intermediate-17

The following protocol outlines a representative experimental procedure where "Intermediate 17" is utilized as a starting material for the synthesis of a more complex auristatin fragment. This reaction involves a peptide coupling step.

Reaction Scheme:

Figure 1: General reaction scheme for the conversion of Intermediate-17.

Materials:

-

Intermediate 17

-

1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-hydroxy-1H-benzotriazole hydrate (HOBt·H₂O)

-

N,N-diisopropylethylamine (DIPEA)

-

Appropriate solvents (e.g., ethyl acetate)

-

Aqueous ammonium (B1175870) chloride solution (semi-saturated)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

Procedure:

-

To a solution of Intermediate 17 in a suitable organic solvent, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 1-hydroxy-1H-benzotriazole hydrate, and N,N-diisopropylethylamine sequentially.

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion, pour the reaction mixture into a biphasic system of semi-saturated aqueous ammonium chloride solution and ethyl acetate.

-

Separate the organic phase.

-

Wash the organic phase successively with saturated sodium bicarbonate solution and saturated sodium chloride solution.

-

Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

-

Further purification of the dipeptide derivative can be achieved by standard chromatographic techniques.

Logical Workflow in MMAE Synthesis

The synthesis of MMAE is a convergent process where different fragments of the molecule are synthesized separately before being coupled together. Intermediate-17 is a component of one of these fragments. The following diagram illustrates a simplified logical workflow highlighting the position of an intermediate like Intermediate-17 in the overall synthesis.

Figure 2: Simplified logical workflow of MMAE synthesis.

Conclusion

This compound (CAS: 2382378-57-4) is a key building block in specific synthetic routes for auristatin-based molecules. While detailed public data on this specific intermediate is limited, its role as a reactant in peptide coupling reactions to extend the auristatin backbone is established. A thorough understanding of the properties and reactivity of such intermediates is paramount for the successful and efficient synthesis of MMAE, a critical component in the development of next-generation antibody-drug conjugates for targeted cancer therapy. Further investigation into patent literature may reveal more detailed synthetic and analytical data for this compound.

References

MMAE synthesis intermediates and their functions

An In-depth Technical Guide to the Synthesis of Monomethyl Auristatin E (MMAE): Intermediates and Functions

Introduction

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent.[1] It is a synthetic analogue of the natural product dolastatin 10, which was originally isolated from the sea hare Dolabella auricularia.[1][2][3] Due to its high cytotoxicity, which is reported to be 100 to 1000 times more potent than doxorubicin, MMAE is a critical component, or "payload," in antibody-drug conjugates (ADCs).[2][] In an ADC, MMAE is chemically linked to a monoclonal antibody that directs it to specific cancer cells, thereby minimizing systemic exposure and enhancing the therapeutic window.[][5] This targeted delivery system has made MMAE a cornerstone of several approved and investigational ADCs in oncology.[6][7][8]

This technical guide provides a detailed overview of the synthesis of MMAE, with a focus on its key intermediates, their functions, and the experimental protocols for their preparation and assembly.

Overview of the Synthetic Strategy

The total synthesis of MMAE is a complex, multi-step process that requires precise control over stereochemistry.[2] The synthesis can be approached in two primary ways: linear synthesis and convergent synthesis.[9]

-

Linear Synthesis: This method, often performed using Solid-Phase Peptide Synthesis (SPPS), involves building the peptide chain sequentially, one amino acid at a time, on a solid resin support.[9] While systematic, this approach can suffer from decreasing yields as the peptide chain elongates.[9]

-

Convergent Synthesis: This is the more common and efficient strategy for large-scale production.[9] It involves the separate synthesis of key fragments (intermediates) of the molecule, which are then coupled together in the final stages.[2][9][10] This approach allows for the preparation of key intermediates in larger quantities and with higher purity.[9]

The core structure of MMAE is a pentapeptide-like molecule composed of four unique amino acid units and a C-terminal cap.[1]

Core Intermediates and Their Functions

The synthesis of MMAE proceeds through the preparation and sequential coupling of several key building blocks. Each intermediate serves a specific function in the structure and assembly of the final molecule.

| Intermediate Fragment | Chemical Name/Description | Function |

| N-Terminal Unit | N-methyl-L-valine | Forms the N-terminus of the pentapeptide structure. |

| Peptide Unit 2 | L-valine | A standard amino acid in the peptide backbone. |

| Peptide Unit 3 | Dolaisoleucine (Dil) | (2S,3S)-3-methoxy-2-methyl-5-phenylpentanoic acid analogue. A key chiral fragment.[1] |

| Peptide Unit 4 | Dolaproine (Dap) | (2S,4S)-4-methoxy-2-methyl-5-phenylpentanoic acid analogue. Another crucial chiral building block.[1] |

| C-Terminal Unit | Dolaphenine / Norephedrine derivative | Caps the C-terminus of the molecule.[1][10] |

| Key Precursor | Intermediate-9 | tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate. A protected precursor to the Dolaisoleucine (Dil) residue.[2][3] |

The overall workflow involves creating these fragments and then coupling them. A common convergent strategy involves synthesizing a tetrapeptide fragment, N-methylvaline-valine-dolaisoleucine-dolaproine (MeVal-Val-Dil-Dap), and then coupling it with the C-terminal dolaphenine unit.[10]

Quantitative Data on MMAE Synthesis

The efficiency of the synthesis is critical for pharmaceutical production. The validation of MMAE synthesized from "Intermediate-9" (a protected dipeptide precursor) shows high purity and yield.

| Parameter | Synthesis from Intermediate-9 | Alternative Synthetic Method | Reference Specification |

| Purity (HPLC) | ≥ 98.5% | ≥ 98.0% | ≥ 98.0% |

| Overall Yield | ~85% | > 70% | N/A |

| Molecular Mass (MS) | 717.5 Da (Observed) | 717.5 Da (Observed) | 717.97 ± 0.5 Da |

| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to reference |

| Residual Solvents (GC) | < 0.1% | < 0.5% | < 0.5% |

| Data sourced from a comparative validation guide.[11] |

Experimental Protocols

The following protocols are generalized from established synthetic routes. All reactions should be conducted by trained personnel in a controlled laboratory environment.

Protocol 1: Synthesis of Key Intermediates

-

N-methylation of L-Valine:

-

Objective: To prepare the N-terminal amino acid unit.

-

Procedure: Dissolve L-valine in methanol (B129727). Add paraformaldehyde and sodium cyanoborohydride. Stir the mixture at room temperature for 24 hours. Acidify the reaction with 1N HCl, then basify with 1N NaOH. Extract the product with diethyl ether, dry the organic layer, and concentrate to obtain N-methyl-L-valine.[1]

-

-

Esterification of Dolaisoleucine (Dil):

-

Objective: To prepare the dolaisoleucine methyl ester for peptide coupling.

-

Procedure: To a solution of Boc-L-Dolaisoleucine in methanol, add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure. The resulting methyl ester is then deprotected using 4M HCl in 1,4-dioxane (B91453) to yield the HCl salt of the dolaisoleucine methyl ester.[1]

-

Protocol 2: Peptide Coupling (Example: Boc-L-Val-L-Dil-OMe)

-

Objective: To form a dipeptide fragment.

-

Reagents: Boc-L-Valine, dolaisoleucine methyl ester HCl salt, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), triethylamine (B128534) (TEA), dichloromethane (B109758) (DCM).[1]

-

Procedure:

-

Activate Boc-L-Valine by dissolving it in DCM and adding DCC and NHS at 0°C. Stir for 30 minutes.[1]

-

In a separate flask, dissolve the dolaisoleucine methyl ester HCl salt and TEA in DCM.

-

Add the solution from step 2 to the activated Boc-L-Valine solution. Stir the reaction mixture at room temperature overnight.[1]

-

Filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to obtain the dipeptide.[1]

-

Protocol 3: Saponification and Further Coupling

-

Objective: To deprotect the ester and couple with the next fragment.

-

Procedure:

-

Saponification: Dissolve the dipeptide (e.g., Boc-L-Val-L-Dil-OMe) in a mixture of methanol and water. Add lithium hydroxide (B78521) and stir at room temperature for 4 hours. Acidify the reaction mixture and extract the product with ethyl acetate.[1]

-

Coupling: Activate the resulting carboxylic acid with a coupling agent such as HATU in the presence of DIPEA. Add the next fragment (e.g., the dolaproine analogue) and stir overnight to form the tripeptide.[1]

-

Protocol 4: Final Deprotection

-

Objective: To remove all protecting groups to yield the final MMAE molecule.

-

Procedure (for Cbz group):

-

Hydrogenolysis: Dissolve the protected MMAE in a suitable solvent like methanol or ethanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to hydrogenation (H2 gas) at atmospheric pressure until the reaction is complete.[2]

-

Protocol 5: Purity and Identity Validation

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Purpose: To determine the purity of the final MMAE product.[8][11]

-

Typical Conditions: A C18 column is commonly used with a gradient of acetonitrile (B52724) in water, often with 0.1% formic acid or trifluoroacetic acid (TFA) as a mobile phase additive. Detection is typically performed at 214 nm and 280 nm.[11]

-

-

High-Resolution Mass Spectrometry (HRMS):

Visualizations

MMAE Synthesis Pathway

Caption: Convergent synthesis pathway for MMAE.

Mechanism of Action for MMAE-based ADCs

MMAE exerts its potent cell-killing effect by inhibiting cell division.[5] As part of an ADC, it is delivered specifically to cancer cells. The linker connecting MMAE to the antibody is designed to be stable in the bloodstream but is cleaved by enzymes like cathepsin once inside a tumor cell.[][5]

Caption: Mechanism of action of an MMAE-based ADC.

Experimental Workflow for MMAE Purity Validation

Caption: Experimental workflow for MMAE purity validation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 6. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and Synthesis of Auristatin Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of auristatin analogs, a class of highly potent cytotoxic agents that have become pivotal in the development of antibody-drug conjugates (ADCs). From their origins as natural products to their current role as sophisticated warheads in targeted cancer therapy, this document details the key scientific milestones, experimental methodologies, and structure-activity relationships that define this important class of molecules.

Discovery and Development: From Sea to Synthesis

The journey of auristatins began with the isolation of dolastatin 10 from the marine sea hare Dolabella auricularia in 1987.[1][2] Dolastatin 10, a pentapeptide, demonstrated extraordinary cytotoxic activity, inhibiting cancer cell growth at sub-nanomolar concentrations.[2] Its mechanism of action was identified as the inhibition of tubulin polymerization, a critical process for cell division, which leads to cell cycle arrest and apoptosis.[1][2]

Despite its potency, dolastatin 10's clinical development was hampered by a narrow therapeutic window.[1][2] This challenge spurred extensive research into synthetic analogs, termed "auristatins," aiming to retain high cytotoxicity while improving pharmacological properties.[2][] A crucial breakthrough was the modification of the N-terminus, which created a secondary amine.[1] This site allowed for the stable attachment of linkers, enabling conjugation to monoclonal antibodies and paving the way for the development of ADCs.[1]

Two of the most significant and widely used analogs are Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF).[][4] These synthetic derivatives not only possess immense potency but also have distinct properties that make them suitable for different therapeutic strategies.[][5]

Mechanism of Action: Disrupting the Cellular Skeleton

The primary mechanism of action for auristatins is the disruption of microtubule dynamics.[][5] As potent antimitotic agents, they bind to tubulin, the fundamental protein subunit of microtubules, and inhibit its polymerization.[1][6] This interference prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. Consequently, the cell cycle is arrested, primarily in the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[1][]

When deployed as an ADC payload, the auristatin is delivered specifically to antigen-expressing cancer cells. The ADC binds to the target cell, is internalized, and trafficked to the lysosome. Inside the lysosome, the linker connecting the auristatin to the antibody is cleaved, releasing the cytotoxic payload into the cytoplasm to exert its effect.[5]

Key Auristatin Analogs: MMAE vs. MMAF

MMAE and MMAF are the most clinically relevant auristatin analogs, each with distinct physicochemical properties that influence their application in ADCs.[5]

-

Monomethyl Auristatin E (MMAE): MMAE is a highly potent and membrane-permeable derivative.[5] Its ability to cross cell membranes allows for a "bystander effect," where the payload released from a target antigen-positive cell can diffuse and kill neighboring antigen-negative cancer cells.[5] This property can be advantageous in treating heterogeneous tumors.

-

Monomethyl Auristatin F (MMAF): MMAF contains a charged C-terminal phenylalanine, which renders it membrane-impermeable.[5][6] This characteristic limits its bystander killing potential but can result in a more favorable safety profile by confining the cytotoxicity to the targeted cells.[5]

The choice between MMAE and MMAF depends on the specific target, tumor type, and desired therapeutic outcome.

Structure-Activity Relationship (SAR) and Cytotoxicity

The cytotoxic potency of auristatin analogs is typically measured by their half-maximal inhibitory concentration (IC50) in vitro. Modifications to the pentapeptide core have been explored to optimize potency and drug-like properties.[4][7] The N-terminal (P1) and C-terminal (P5) positions are particularly important for linker attachment and modulating hydrophilicity.[4][8]

| Analog | Cell Line | Cancer Type | IC50 (mol/L) | Reference |

| MMAE | Various Human Cancer Cell Lines | Multiple | 10⁻⁹ - 10⁻¹¹ | [] |

| MMAF | HCT116 | Colorectal Carcinoma | Potent (sub-nanomolar) | [7] |

| Analog 18d | HCT116 | Colorectal Carcinoma | More potent than MMAF | [7][9] |

Note: IC50 values are highly dependent on the specific cell line and assay conditions. This table provides a general comparison of potency.

Synthesis of Auristatin Analogs

The total synthesis of auristatins like MMAE and MMAF is a complex, multi-step process.[10] It typically employs a convergent synthesis strategy, where key peptide fragments are prepared separately and then coupled together in the final stages.[6] This approach is more efficient than a linear synthesis for complex molecules.

Experimental Protocol: Solid-Phase Synthesis of an Auristatin Analog

This protocol outlines a general approach for the solid-phase peptide synthesis (SPPS) of an auristatin backbone, such as that of MMAF, using Fmoc chemistry.[11][]

1. Resin Preparation:

-

Start with a 2-chlorotrityl chloride resin pre-loaded with the C-terminal amino acid (e.g., Phenylalanine for MMAF).

-

Swell the resin in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) for 30-60 minutes.[11]

2. Deprotection (Fmoc Removal):

-

Treat the resin with a 20-50% solution of piperidine (B6355638) in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group.[11]

-

Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.

3. Peptide Coupling:

-

Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Dap(Boc)-OH) in DMF.

-

Add coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine).[11] Allow to pre-activate for several minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction for completion using a Kaiser test. If the test is positive (indicating free amines), the coupling can be repeated ("double coupling").[11]

-

Wash the resin with DMF and DCM.

4. Repeat Cycles:

-

Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

5. Cleavage from Resin:

-

After the final amino acid is coupled and deprotected, wash the resin and dry it.

-

Treat the resin with a cleavage cocktail. For a 2-chlorotrityl resin, a mild solution such as 2% trifluoroacetic acid (TFA) in DCM can be used to cleave the peptide while keeping side-chain protecting groups intact.[]

-

Filter the resin and collect the filtrate containing the protected peptide.

6. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final product.

Biological Evaluation

The biological activity of novel auristatin analogs is assessed through a series of in vitro and in vivo assays.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an analog required to inhibit the growth of a cancer cell line by 50% (IC50).

1. Cell Plating:

-

Seed cancer cells (e.g., HCT116) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of the auristatin analog in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the analog. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubate the plate for a specified period (e.g., 72 hours).

3. MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

4. Solubilization:

-

Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

5. Absorbance Reading:

-

Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

ADC Development Workflow

The development of an auristatin-based ADC is a rigorous, multi-stage process that integrates chemistry, biology, and pharmacology.[2][13]

Conclusion and Future Directions

The discovery of dolastatin 10 and the subsequent development of synthetic auristatin analogs like MMAE and MMAF have revolutionized the field of targeted cancer therapy.[2] These potent antimitotic agents, when coupled with tumor-targeting antibodies, have led to several successful FDA-approved ADCs.[4][8]

Future research continues to focus on developing novel auristatin analogs with improved properties.[13] Key areas of investigation include enhancing the therapeutic index, designing payloads that can overcome drug resistance mechanisms, and exploring novel linker technologies for more controlled and efficient drug release.[13][14] The ongoing innovation in the synthesis and application of auristatins ensures they will remain at the forefront of ADC technology and cancer treatment for years to come.

References

- 1. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 2. benchchem.com [benchchem.com]

- 4. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Novel Auristatins with High Bystander and Cytotoxic Activities in Drug Efflux-positive Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Engine of Potent Oncology Therapeutics: A Technical Guide to the Mechanism of Action of Monomethyl Auristatin E (MMAE) from its Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) stands as a pivotal cytotoxic payload in the landscape of antibody-drug conjugates (ADCs), a class of targeted cancer therapies revolutionizing oncology. It is a synthetic analogue of the potent antimitotic natural product dolastatin 10, originally isolated from the sea hare Dolabella auricularia.[1][2] Due to its extreme potency, MMAE cannot be administered as a standalone chemotherapeutic agent.[3] Instead, its power is harnessed through conjugation to a monoclonal antibody (mAb) that specifically targets tumor-associated antigens. This ADC construct ensures that MMAE is delivered directly to cancer cells, minimizing systemic exposure and widening the therapeutic window.[1][3]

This in-depth technical guide elucidates the complete mechanism of action of MMAE, commencing from its chemical synthesis from precursor molecules to its ultimate cytotoxic effect within the target cancer cell. We will explore the critical role of the linker technology, the intracellular journey of the ADC, the molecular basis of tubulin inhibition, and the clinically significant "bystander effect." This guide provides detailed experimental protocols for key assays, presents quantitative data in a structured format for comparative analysis, and utilizes visualizations to illustrate complex pathways and workflows.

From Precursors to a Potent Payload: The Synthesis of MMAE

The journey of MMAE begins with the intricate assembly of its constituent precursors. MMAE is a synthetic pentapeptide-like molecule, the total synthesis of which is a multi-step process involving the sequential coupling of unique amino acid and peptide fragments.[1][2] The core structure is comprised of four amino acid units: N-methyl-L-valine, L-valine, (2S,3S)-3-methoxy-2-methyl-5-phenylpentanoic acid (a dolaisoleucine analogue), and (2S,4S)-4-methoxy-2-methyl-5-phenylpentanoic acid (a dolaproine analogue), capped with a C-terminal norephedrine (B3415761) derivative.[1]

The synthesis typically proceeds through the preparation of these key intermediates, which are then meticulously coupled to construct the final molecule.[2] This process often involves solid-phase peptide synthesis (SPPS) or solution-phase chemistry, where protecting groups are used to control the sequential addition of each amino acid precursor.[4]

A critical component of an MMAE-based ADC is the linker that connects the cytotoxic payload to the monoclonal antibody. A commonly used and well-characterized linker system is the maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PABC) linker.[5][6][] The synthesis of this linker involves several steps, culminating in a molecule that is stable in systemic circulation but susceptible to cleavage by specific enzymes within the tumor cell.[6][8]

Caption: General workflow for the synthesis of an MMAE-ADC from its precursors.

The Intracellular Journey and Mechanism of Action

The therapeutic efficacy of an MMAE-ADC is contingent on a series of precisely orchestrated events that begin with the ADC binding to its target antigen on the cancer cell surface and culminate in the induction of apoptosis.

-

Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen that is highly expressed on the surface of cancer cells.[9] This binding triggers receptor-mediated endocytosis, a process where the entire ADC-antigen complex is engulfed by the cell membrane and transported into the cell within an endosome.[10][11]

-

Lysosomal Trafficking and Payload Release: The endosome containing the ADC matures and fuses with a lysosome. The acidic environment and the presence of proteolytic enzymes, such as cathepsin B, within the lysosome are critical for the release of the MMAE payload.[12][13] The valine-citrulline (vc) dipeptide in the linker is specifically designed to be a substrate for cathepsin B, ensuring that the linker is cleaved and the active MMAE is liberated within the target cell.[8] The p-aminobenzylcarbamate (PABC) spacer is a self-immolative unit that decomposes upon cleavage of the dipeptide, releasing the unmodified and fully potent MMAE.[8]

-

Tubulin Inhibition and Mitotic Arrest: Once released into the cytoplasm, MMAE exerts its potent cytotoxic effect by inhibiting tubulin polymerization.[9][14] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, MMAE disrupts the dynamic assembly and disassembly of microtubules, which is crucial for the formation of the mitotic spindle during cell division.[14] This disruption leads to cell cycle arrest in the G2/M phase, preventing the cell from completing mitosis.[9]

-

Induction of Apoptosis: The prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[9] Key markers of this process include the activation of caspases, such as cleaved caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP).[9]

Caption: Signaling pathway of MMAE's mechanism of action.

The Bystander Effect: Amplifying Antitumor Activity

A crucial aspect of the therapeutic efficacy of MMAE-based ADCs is the "bystander effect." Due to its physicochemical properties, once released inside the target antigen-positive cancer cell, free MMAE is sufficiently membrane-permeable to diffuse out of the cell and into the surrounding tumor microenvironment.[15] This released MMAE can then be taken up by neighboring cancer cells, including those that may not express the target antigen (antigen-negative cells).[15][16] This bystander killing mechanism is particularly important in treating heterogeneous tumors where antigen expression can be varied.[15]

Quantitative Data Summary

The potency of MMAE and its corresponding ADCs is a critical parameter in their development and evaluation. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function.

| Compound | Cell Line | IC50 (nM) | Reference |

| MMAE | BxPC-3 (Pancreatic) | 0.97 ± 0.10 | [17] |

| MMAE | PSN-1 (Pancreatic) | 0.99 ± 0.09 | [17] |

| MMAE | Capan-1 (Pancreatic) | 1.10 ± 0.44 | [17] |

| MMAE | Panc-1 (Pancreatic) | 1.16 ± 0.49 | [17] |

| MMAE | SKBR3 (Breast) | 3.27 ± 0.42 | [18] |

| MMAE | HEK293 (Kidney) | 4.24 ± 0.37 | [18] |

| vc-MMAE | SKBR3 (Breast) | 410.54 ± 4.9 | [19] |

| vc-MMAE | HEK293 (Kidney) | 482.86 ± 6.4 | [19] |

| Anti-TF ADC (MMAE) | High TF-expressing pancreatic cells | 1.15 | |

| Anti-TF ADC (MMAE) | Low TF-expressing pancreatic cells | >100 |

Pharmacokinetic Parameters of MMAE in Mice

| Parameter | Value | Units | Reference |

| Half-life | ~2.5 | hours | [20] |

| Hepatic Clearance | 137 | mL/hour | [20] |

| Tissue-to-Plasma AUC Ratios (Highly Perfused Tissues) | >20 | - | [20] |

| Tissue-to-Plasma AUC Ratios (Poorly Perfused Tissues) | 1.3 - 2.4 | - | [20] |

Detailed Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug development. The following sections provide detailed methodologies for key assays used to characterize the mechanism of action of MMAE and MMAE-based ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potential of a compound.[9][21]

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[22]

-

Compound Treatment: Prepare serial dilutions of MMAE or the MMAE-ADC in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated control wells.[9]

-

Incubation: Incubate the plate for a defined period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[18]

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[22]

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][22]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[9]

Caption: Experimental workflow for an in vitro cytotoxicity assay.

In Vitro Tubulin Polymerization Assay

This biochemical assay measures the effect of a compound on the assembly of purified tubulin into microtubules.[23][24]

Methodology:

-

Reagent Preparation: Reconstitute lyophilized, purified tubulin (e.g., from bovine brain) on ice with a general tubulin buffer. Prepare a stock solution of GTP.[23]

-

Reaction Setup: In a pre-warmed (37°C) 96-well plate, add the tubulin solution, GTP, and a fluorescence reporter (e.g., DAPI, which fluoresces upon binding to polymerized tubulin).[25]

-

Compound Addition: Add the desired concentrations of MMAE or a control compound (e.g., paclitaxel (B517696) as a polymerization promoter or nocodazole (B1683961) as a depolymerizer) to the respective wells.[24]

-

Initiate Polymerization: Initiate the polymerization reaction by warming the plate to 37°C.

-

Data Acquisition: Measure the increase in fluorescence (or absorbance/light scattering at 340-350 nm) over time using a plate reader.[23][24]

-

Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization is determined from the slope of the initial linear portion of the curve. Calculate the percentage of inhibition for each MMAE concentration relative to a vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the MMAE concentration.[24]

Co-culture Bystander Effect Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells when they are co-cultured with antigen-positive cells.[16][26]

Methodology:

-

Cell Preparation: Use two cell lines: one that expresses the target antigen (Ag+) and another that does not (Ag-). The Ag- cell line can be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[16]

-

Co-culture Seeding: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of both cell lines as controls.[26]

-

ADC Treatment: Treat the co-cultures and monocultures with a range of concentrations of the MMAE-ADC. The concentrations should be chosen to be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells in monoculture.[26]

-

Incubation: Incubate the plate for a period sufficient to observe cytotoxicity, typically 72 to 96 hours.[26]

-

Analysis: Harvest the cells and use flow cytometry to quantify the viability of the Ag- (e.g., GFP-positive) cell population. A viability dye (e.g., Propidium Iodide or DAPI) is used to distinguish live from dead cells. An increase in the death of Ag- cells in the co-culture wells treated with the ADC, compared to the monoculture Ag- wells and untreated co-cultures, indicates a bystander effect.[26]

Conclusion

The mechanism of action of MMAE, from its synthesis from peptide precursors to its potent antimitotic activity, represents a triumph of rational drug design in oncology. As a key component of numerous clinically successful ADCs, a thorough understanding of its synthesis, targeted delivery, intracellular release, and cytotoxic mechanism is paramount for researchers and drug development professionals. The ability of MMAE to induce a bystander effect further enhances its therapeutic potential, particularly in the context of heterogeneous tumors. The detailed experimental protocols and quantitative data presented in this guide provide a framework for the continued development and optimization of next-generation MMAE-based ADCs, with the ultimate goal of improving outcomes for cancer patients.

References

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. Semi-mechanistic Multiple-Analyte Pharmacokinetic Model for an Antibody-Drug-Conjugate in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A General ADC Linker - vcMMAE [bldpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. Antibody Internalization Assay | Kyinno Bio [kyinno.com]

- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. benchchem.com [benchchem.com]

- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. herbmedpharmacol.com [herbmedpharmacol.com]

- 20. mdpi.com [mdpi.com]

- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 22. benchchem.com [benchchem.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. benchchem.com [benchchem.com]

- 25. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

The Chemical Stability of Monomethyl Auristatin E (MMAE) Intermediates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent, widely utilized as a cytotoxic payload in antibody-drug conjugates (ADCs).[1] Its high toxicity necessitates its conjugation to a monoclonal antibody that directs it to cancer cells, thereby minimizing systemic exposure.[2] The synthesis of this complex pentapeptide-like molecule is a multi-step process involving several key intermediates. The chemical stability of these intermediates is of paramount importance, as any degradation can impact the purity, yield, and ultimately, the safety and efficacy of the final ADC.

This technical guide provides a comprehensive overview of the chemical stability of key MMAE intermediates. It details the synthetic pathway, discusses the stability of crucial protecting groups, summarizes quantitative stability data, and provides experimental protocols for stability assessment.

The Synthetic Pathway of MMAE: A Convergent Approach

The synthesis of MMAE is a complex undertaking that generally follows a convergent approach, where fragments of the molecule are synthesized separately before being coupled.[] A common strategy involves the preparation of a protected tetrapeptide, which is then coupled with a dolaphenine analog, followed by deprotection to yield MMAE.[]

Key intermediates in this process include protected amino acid derivatives, particularly those of the unusual amino acids dolaisoleucine (Dil) and dolaproine (Dap).[4] The synthesis relies heavily on the use of protecting groups to prevent unwanted side reactions during the peptide coupling steps. The most common α-amino protecting groups used in MMAE synthesis are tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz).[]

The general workflow for the synthesis of MMAE can be visualized as a series of protection, coupling, and deprotection steps.

Stability of Key Protecting Groups

The stability of the Boc and Cbz protecting groups is crucial for the successful synthesis of MMAE. Their selective removal under specific conditions allows for the stepwise assembly of the peptide chain.

Tert-Butoxycarbonyl (Boc) Group:

-

Stability: The Boc group is stable under neutral and basic conditions, making it suitable for multi-step synthetic strategies.[] It is also stable to catalytic hydrogenolysis.[4]

-

Lability: It is labile to acidic conditions.[] Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA).[6] The acid sensitivity of the Boc group is greater than that of the Cbz group.[]

Carboxybenzyl (Cbz) Group:

-

Stability: The Cbz group is stable under a wide range of conditions.[7]

-

Lability: It is primarily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[7] Strong acids can also be used for its cleavage, though stronger conditions are required compared to Boc deprotection.[4]

The orthogonal nature of these protecting groups, where one can be removed without affecting the other, is a cornerstone of modern peptide synthesis.

Quantitative Stability Data of MMAE Intermediates

While extensive data exists for the stability of the final MMAE molecule, particularly within an ADC construct, quantitative stability data for the individual synthetic intermediates is less readily available in the public domain. However, based on the known properties of the protecting groups and the peptide backbone, the following generalizations can be made. The stability of these intermediates is critical to prevent the formation of impurities such as diastereomers from racemization or deletion peptides from incomplete coupling.[8]

| Intermediate Type | Protecting Group | Anticipated Stability | Potential Degradation Pathways |

| Boc-protected amino acids (e.g., Boc-Dolaisoleucine, Boc-Dolaproine) | Boc | Stable under neutral and basic conditions. Can be stored for long periods without decomposition.[] | Acid-catalyzed removal of the Boc group. |

| Cbz-protected amino acids/peptides | Cbz | Stable under a wide range of non-reducing conditions. | Cleavage by catalytic hydrogenation or strong acids. |

| Peptide fragments with free N-terminus | None | Susceptible to degradation, particularly at non-neutral pH. | Racemization, cyclization (especially for dipeptides), hydrolysis of peptide bonds. |

| Activated peptide fragments (for coupling) | e.g., active esters | Highly reactive and prone to hydrolysis and racemization. | Hydrolysis of the activated ester, epimerization of the C-terminal amino acid. |

Experimental Protocols for Stability Assessment

To ensure the integrity of MMAE intermediates, rigorous stability testing is essential. Forced degradation studies are a key component of this, helping to identify potential degradation products and pathways.[9]

Forced Degradation (Stress Testing) Protocol for a Protected Peptide Intermediate

This protocol outlines a general procedure for the forced degradation of a protected peptide intermediate, such as a Boc- or Cbz-protected di- or tripeptide fragment of MMAE.

1. Materials and Reagents:

-

Protected peptide intermediate

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Phosphate buffered saline (PBS), pH 7.4

-

HPLC system with UV detector

-

LC-MS system for peak identification

2. Sample Preparation:

-

Prepare a stock solution of the peptide intermediate in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate at elevated temperatures (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).[10]

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at elevated temperatures (e.g., 60°C) for a defined period.[10]

-

Oxidative Degradation: Mix the stock solution with 3% and 30% H₂O₂ in separate vials. Incubate at room temperature for a defined period.[10]

-

Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 80°C, 120°C).[10]

-

Photostability: Expose the stock solution to UV light according to ICH guidelines.

4. Sample Analysis:

-

At each time point, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A reverse-phase HPLC (RP-HPLC) method is typically used to separate the parent peptide intermediate from its degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm or 220 nm.[10]

-

Peak Purity and Identification: Peak purity should be assessed using a photodiode array (PDA) detector. Identification of degradation products can be achieved by collecting fractions and analyzing them by LC-MS.

The workflow for conducting a forced degradation study is a systematic process designed to elucidate the stability of a molecule under various stress conditions.

Conclusion

The chemical stability of Monomethyl auristatin E intermediates is a critical factor in the successful and reproducible synthesis of this potent ADC payload. A thorough understanding of the stability of protecting groups and the potential degradation pathways of the peptide fragments is essential for process development and quality control. While specific quantitative stability data for each intermediate is not always publicly available, the principles of peptide chemistry and the known properties of the protecting groups provide a strong framework for ensuring the integrity of these crucial molecules. The implementation of robust analytical methods and forced degradation studies is paramount to identifying and mitigating potential stability issues, ultimately leading to a higher quality and safer final therapeutic product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 8. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. benchchem.com [benchchem.com]

Solubility Profile of Monomethyl Auristatin E Intermediate-17: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1] Its synthesis is a complex, multi-step process involving numerous intermediates.[2] "Monomethyl auristatin E intermediate-17" is identified as a reagent in this synthetic pathway.[1] While direct solubility data for this specific intermediate is not published, this guide provides a surrogate solubility profile based on the final MMAE compound. Furthermore, it details the standard experimental protocols for solubility determination and discusses the key factors influencing the solubility of complex synthetic molecules.

Predicted Solubility Characteristics of an MMAE Intermediate

Without a definitive chemical structure for "this compound," a precise theoretical solubility profile cannot be constructed. However, as a precursor to the peptide-like MMAE, it is expected to be a complex organic molecule with multiple chiral centers and functional groups, likely including amide bonds, esters, and protected amines or hydroxyl groups. Such a structure would suggest limited aqueous solubility and a preference for organic solvents. The principles of peptide solubility would likely apply, where factors such as hydrophobicity, intramolecular hydrogen bonding, and the presence of ionizable groups would be key determinants.

Solubility Profile of Monomethyl Auristatin E (MMAE)

As the final product of the synthesis, the solubility of MMAE serves as a valuable reference point for its intermediates. The solubility of a synthetic intermediate is a critical parameter for its purification, handling, and use in subsequent reaction steps. The following table summarizes the available solubility data for MMAE in various solvents.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 48 mg/mL (approximately 66.85 mM)[3] | A common solvent for hydrophobic compounds. |

| 100 mg/mL (139.27 mM)[4] | Fresh DMSO is recommended as it can absorb moisture, which reduces solubility.[4] | |

| Approximately 5 mg/mL[5] | ||

| Ethanol (EtOH) | 50 mg/mL (69.64 mM)[3] | Requires sonication to dissolve.[3] |

| Approximately 25 mg/mL[5] | ||

| 100 mg/mL[4] | ||

| Dimethylformamide (DMF) | Approximately 20 mg/mL[5] | |

| Water | Insoluble[4] | < 0.1 mg/mL, even with sonication and heating to 60°C.[3] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Approximately 0.5 mg/mL[5] | |

| Formulations | ||

| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | 2.62 mg/mL (3.65 mM)[3] | Requires sonication.[3] |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (3.48 mM)[3] | Clear solution.[3] |

| 10% EtOH, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (3.48 mM)[3] | Clear solution.[3] |

Experimental Protocols for Solubility Determination

The solubility of a compound like MMAE intermediate-17 can be determined using several established methods. The choice of method often depends on the stage of drug development, the amount of material available, and the required throughput.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[6] It measures the concentration of a compound in a saturated solution that is formed when a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Serially dilute the stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to a microplate well containing an aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration is typically kept low (e.g., <2%) to minimize its effect on solubility.

-

Incubation: The plate is shaken at a constant temperature for a set period (e.g., 1.5-2 hours) to allow for precipitation.

-

Separation of Precipitate: The precipitated compound is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of the compound remaining in the filtrate or supernatant is determined, typically by UV-Vis spectroscopy or LC-MS. This concentration is reported as the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay

This method measures the true equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with its solid phase. It is a lower-throughput but more accurate method, often referred to as the "shake-flask" method.

Methodology:

-

Addition of Solid: An excess amount of the solid compound is added to a vial containing the solvent of interest.

-

Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of the compound in the clear filtrate or supernatant is measured using a suitable analytical technique (e.g., HPLC-UV, LC-MS). This concentration represents the thermodynamic solubility.

Visualizations

Generalized Synthetic Workflow for MMAE